molecular formula C19H18N2O2 B250139 [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether

[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether

Cat. No.: B250139
M. Wt: 306.4 g/mol
InChI Key: WDHLYQWYGKLXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl group linked to a pyrazole moiety through an ethanone bridge, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves the following steps:

    Formation of Biphenyl-4-yloxy Intermediate: This step involves the reaction of biphenyl with a suitable halogenating agent to introduce a halogen atom at the para position, followed by nucleophilic substitution with a hydroxyl group to form the biphenyl-4-yloxy intermediate.

    Coupling with 3,5-dimethyl-1H-pyrazole: The biphenyl-4-yloxy intermediate is then coupled with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The biphenyl and pyrazole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Formation of biphenyl-4-yloxyacetic acid.

    Reduction: Formation of 2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted biphenyl or pyrazole derivatives.

Scientific Research Applications

[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Similar structure with a propanone bridge.

    2-(biphenyl-4-yloxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Similar structure with a butanone bridge.

Uniqueness

[1,1'-biphenyl]-4-yl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is unique due to its specific combination of biphenyl and pyrazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C19H18N2O2/c1-14-12-15(2)21(20-14)19(22)13-23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3

InChI Key

WDHLYQWYGKLXNL-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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